TPX-0131

Übersicht

Beschreibung

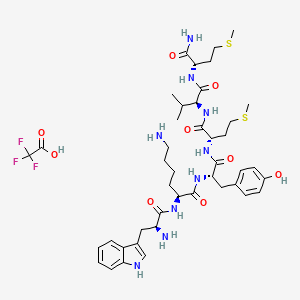

Zotizalkib ist ein oral verabreichbarer, kompakter Makrozyklus-basierter Inhibitor der Rezeptortyrosinkinase Anaplastisches Lymphom-Kinase (ALK). Es hat eine potenzielle antineoplastische Aktivität, d. h. es kann das Wachstum von Tumoren hemmen. Zotizalkib bindet innerhalb der ATP-Bindungsgrenze und hemmt die Wildtyp-Tyrosinkinase ALK, ALK-Fusionsproteine und zahlreiche ALK-Punktmutationen, einschließlich erworbener Resistenzmutationen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Zotizalkib wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung einer Makrozyklusstruktur beinhalten. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass die Synthese mehrere Schritte organischer Reaktionen beinhaltet, darunter Cyclisierung und Modifikationen funktioneller Gruppen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Zotizalkib beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollen, um die pharmazeutischen Standards zu erfüllen. Die Produktionsverfahren sind so konzipiert, dass sie für die kommerzielle Produktion skalierbar und kostengünstig sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zotizalkib unterliegt verschiedenen chemischen Reaktionen, darunter:

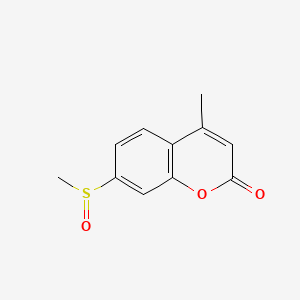

Oxidation: Zotizalkib kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, um reduzierte Formen zu ergeben.

Substitution: Zotizalkib kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Verschiedene Nukleophile oder Elektrophile können verwendet werden, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Zotizalkib mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten haben können .

Wissenschaftliche Forschungsanwendungen

Zotizalkib hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung zur Untersuchung von ALK-vermittelten Signalwegen und zur Entwicklung neuer ALK-Inhibitoren verwendet.

Biologie: In der Forschung eingesetzt, um die Rolle von ALK in zellulären Prozessen und seine Auswirkungen auf Krebs zu verstehen.

Medizin: Untersucht auf seine potenzielle Verwendung bei der Behandlung von ALK-positiven Krebserkrankungen, einschließlich nicht-kleinzelligem Lungenkrebs und anderen soliden Tumoren.

Industrie: Zur Entwicklung neuer Therapeutika und in Medikamentenentwicklungsprogrammen eingesetzt

5. Wirkmechanismus

Zotizalkib übt seine Wirkung durch Hemmung der Aktivität von ALK aus. Es bindet an die ATP-Bindungsstelle von ALK und verhindert so die Phosphorylierung und Aktivierung nachgeschalteter Signalwege. Diese Hemmung stört die ALK-vermittelte Signalübertragung, was zu einer Hemmung des Zellwachstums und der Induktion von Apoptose in ALK-exprimierenden Tumorzellen führt. Die molekularen Ziele umfassen die Wildtyp-Tyrosinkinase ALK, ALK-Fusionsproteine und verschiedene ALK-Punktmutationen .

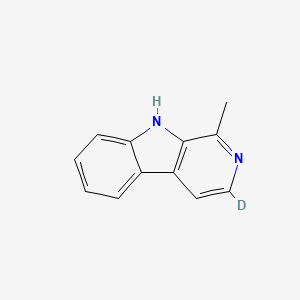

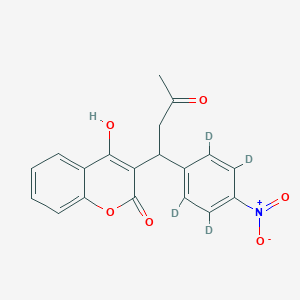

Ähnliche Verbindungen:

Lorlatinib: Ein weiterer ALK-Inhibitor mit ähnlichem Wirkmechanismus, aber unterschiedlichen Potenz- und Resistenzprofilen.

Repotrectinib: Ein ALK-Inhibitor der nächsten Generation mit Aktivität gegen ein breiteres Spektrum an ALK-Mutationen.

Crizotinib: Ein ALK-Inhibitor der älteren Generation mit geringerer Potenz gegen bestimmte Resistenzmutationen

Einzigartigkeit von Zotizalkib: Zotizalkib ist einzigartig in seiner Fähigkeit, eine Vielzahl von ALK-Resistenzmutationen zu hemmen, einschließlich derer, die Resistenz gegen andere ALK-Inhibitoren verleihen. Seine kompakte Makrozyklusstruktur ermöglicht eine bessere Bindung innerhalb der ATP-Bindungsgrenze, was es zu einem potenten Inhibitor von ALK macht .

Wirkmechanismus

Zotizalkib exerts its effects by inhibiting the activity of ALK. It binds to the ATP binding site of ALK, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition disrupts ALK-mediated signaling, leading to the inhibition of cell growth and induction of apoptosis in ALK-expressing tumor cells. The molecular targets include ALK wild-type tyrosine kinase, ALK fusion proteins, and various ALK point mutations .

Vergleich Mit ähnlichen Verbindungen

Lorlatinib: Another ALK inhibitor with a similar mechanism of action but different potency and resistance profiles.

Repotrectinib: A next-generation ALK inhibitor with activity against a broader range of ALK mutations.

Crizotinib: An earlier generation ALK inhibitor with less potency against certain resistance mutations

Uniqueness of Zotizalkib: Zotizalkib is unique in its ability to inhibit a wide range of ALK resistance mutations, including those that confer resistance to other ALK inhibitors. Its compact macrocyclic structure allows for better binding within the ATP binding boundary, making it a potent inhibitor of ALK .

Eigenschaften

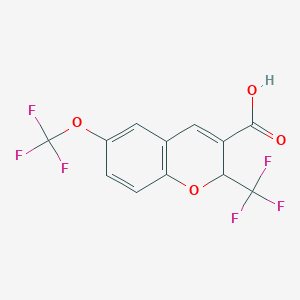

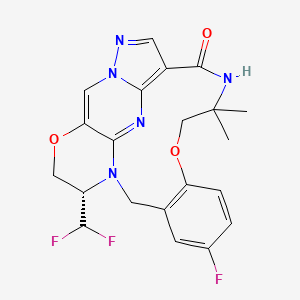

IUPAC Name |

(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N5O3/c1-21(2)10-32-15-4-3-12(22)5-11(15)7-28-14(17(23)24)9-31-16-8-29-18(26-19(16)28)13(6-25-29)20(30)27-21/h3-6,8,14,17H,7,9-10H2,1-2H3,(H,27,30)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAMRXVQSGVCJX-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(CN3C(COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COC2=C(CN3[C@@H](COC4=CN5C(=C(C=N5)C(=O)N1)N=C43)C(F)F)C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2648641-36-3 | |

| Record name | TPX-0131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2648641363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zotizalkib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BKJ4Z6RBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)

![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)